Cas no 25876-11-3 (D-Streptamine,O-3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®6)-O-[2,6-diamino-2,3,4,6,7-pentadeoxy-a-D-ribo-heptopyranosyl-(1®4)]-2-deoxy-)

D-Streptamine,O-3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®6)-O-[2,6-diamino-2,3,4,6,7-pentadeoxy-a-D-ribo-heptopyranosyl-(1®4)]-2-deoxy- structure
25876-11-3 structure
Product Name:D-Streptamine,O-3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®6)-O-[2,6-diamino-2,3,4,6,7-pentadeoxy-a-D-ribo-heptopyranosyl-(1®4)]-2-deoxy-
CAS 번호:25876-11-3
MF:C20H41N5O7
메가와트:463.568845510483
CID:259852
PubChem ID:72397
Update Time:2025-04-19

D-Streptamine,O-3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®6)-O-[2,6-diamino-2,3,4,6,7-pentadeoxy-a-D-ribo-heptopyranosyl-(1®4)]-2-deoxy- 화학적 및 물리적 성질

이름 및 식별자

    • D-Streptamine,O-3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1&reg
    • Gentamicin C2 Pentaacetate Salt
    • Geneticin C1a
    • Gentamicin C1a
    • gentamicin C2
    • Gentamicin C3
    • GentaMicin C3 Acetate
    • Gentamicin D
    • GentaMicin D Acetate
    • Gentamisin C3
    • Gentamycin C1a
    • GentaMycin C1a Acetate
    • Q27257857
    • UNII-3P99H114B8
    • 3P99H114B8
    • (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
    • DTXSID9023093
    • (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxy-cyclohexyl]oxy-5-methyl-4-methylamino-oxane-3,5-diol
    • C02033
    • (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-aminoethyl]tetrahydropyran-2-yl]oxy-2-hydroxy-cyclohexoxy]-5-methyl-4-(methylamino)tetrahydropyran-3,5-diol
    • (2R, 3R, 4R, 5R)-2-[(1S, 2S, 3R, 4S, 6R)-4, 6-diamino-3-[(2R, 3R, 6S)-3-amino-6-[(1R)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3, 5-diol
    • Gentamycin C2
    • GENTAMICIN C2 [MI]
    • D-Streptamine, O-3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl-(1-6)-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-alpha-D-ribo-heptopyranosyl-(1-4))-2-deoxy-
    • AC1L2I01
    • 25876-11-3
    • SCHEMBL19270301
    • CHEMBL1254452
    • D-Streptamine,O-3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®6)-O-[2,6-diamino-2,3,4,6,7-pentadeoxy-a-D-ribo-heptopyranosyl-(1®4)]-2-deoxy-
    • 인치: 1S/C20H41N5O7/c1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19/h8-19,25-28H,4-7,21-24H2,1-3H3/t8-,9-,10+,11-,12+,13+,14-,15-,16+,17-,18-,19-,20+/m1/s1
    • InChIKey: XUFIWSHGXVLULG-IDLVJFIQSA-N
    • 미소: O([C@@H]1[C@@H]([C@H]([C@](C)(CO1)O)NC)O)[C@H]1[C@@H](C[C@@H]([C@H]([C@@H]1O)O[C@@H]1[C@@H](CC[C@@H]([C@@H](C)N)O1)N)N)N

계산된 속성

  • 정밀분자량: 463.30100
  • 동위원소 질량: 463.30059866g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 8
  • 수소 결합 수용체 수량: 12
  • 중원자 수량: 32
  • 회전 가능한 화학 키 수량: 6
  • 복잡도: 621
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 13
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): -4.6
  • 토폴로지 분자 극성 표면적: 214Ų

실험적 성질

  • 융해점: 104-107°C
  • PSA: 213.72000
  • LogP: -0.39610
  • 비선광도: D25 +160°
추천 공급업체
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
钜澜化工科技(青岛)有限公司
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Hunan Well Medicine Synthesis Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Hunan Well Medicine Synthesis Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Changzhou Guanjia Chemical Co., Ltd